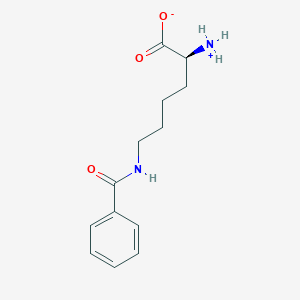

(S)-2-Amino-6-benzamidohexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-6-benzamidohexanoic acid, also known as S-2-ABH, is an organic compound with a molecular weight of 213.26 g/mol. It is a white crystalline solid that is soluble in water and has a melting point of 152-153°C. S-2-ABH has a variety of applications in scientific research, ranging from biochemical studies to drug development. In

科学的研究の応用

Posttranslational Modifications (PTMs) of Lysine Residues

N-epsilon-Benzoyl-L-lysine plays a significant role in PTMs of lysine residues, which are major regulators of gene expression, protein–protein interactions, and protein localization and degradation .

Epigenetic Marker

Histone lysine benzoylation, a process involving N-epsilon-Benzoyl-L-lysine, is a recently identified epigenetic marker associated with active transcription . This has physiological relevance distinct from histone acetylation .

Investigation of Sirtuin Debenzoylation

N-epsilon-Benzoyl-L-lysine can be genetically encoded into recombinant proteins in E. coli and mammalian cells. This allows for the modification of histone proteins and the analysis of sirtuin debenzoylase activity .

Gene Regulation

Lysine benzoylation and its readout serve as an important mechanism for gene regulation .

Therapeutic Applications

Sodium benzoate, which is related to benzoylation, exhibits various biological activities, such as anti-inflammatory and immunomodulatory activities, and neuroprotective function. It also has potential therapeutic applications in multiple sclerosis and cancer .

Protein Structure Regulation

Posttranslational modifications (PTMs) that involve N-epsilon-Benzoyl-L-lysine can regulate protein structure, function, and protein–protein interactions thereby affecting the biological process and fate of proteins .

作用機序

Target of Action

N-epsilon-Benzoyl-L-lysine, also known as (2S)-2-amino-6-benzamidohexanoic acid or (S)-2-Amino-6-benzamidohexanoic acid, primarily targets histone proteins . Histone proteins play a crucial role in the organization and regulation of DNA, thereby influencing gene expression.

Mode of Action

This compound interacts with its targets through a process known as lysine ε-N-benzoylation . This is a post-translational modification (PTM) that occurs on histone proteins . The compound is genetically encoded into recombinant proteins in E. coli and mammalian cells, and applied for the modification of histone proteins and the analysis of sirtuin debenzoylase activity .

Biochemical Pathways

The affected biochemical pathway involves the regulation of gene expression, protein-protein interactions, and protein localization and degradation . Histone lysine benzoylation is associated with active transcription and has physiological relevance distinct from histone acetylation . It can be regulated by debenzoylation of sirtuin 2 (SIRT2) .

Result of Action

The result of the action of N-epsilon-Benzoyl-L-lysine is the modification of histone proteins, which influences gene expression . This can have downstream effects on various cellular processes, potentially influencing cell function and behavior.

特性

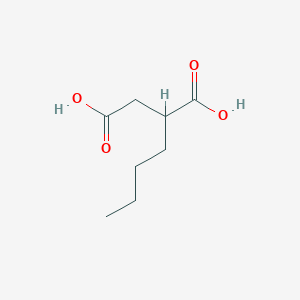

IUPAC Name |

(2S)-2-amino-6-benzamidohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLJWKGAKBGOB-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924013 |

Source

|

| Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-6-benzamidohexanoic acid | |

CAS RN |

1219-46-1 |

Source

|

| Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)

![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)

![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)